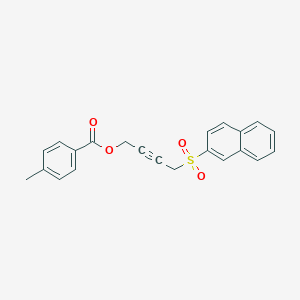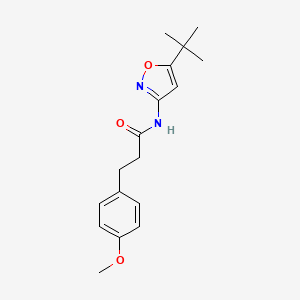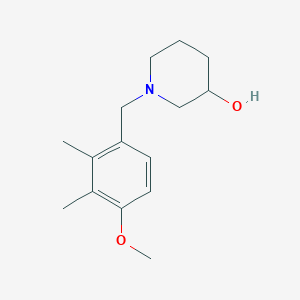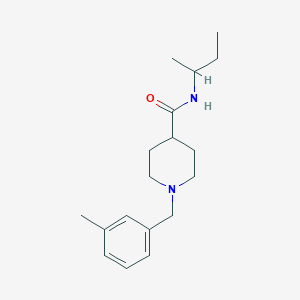![molecular formula C17H20FN3O2S B5203394 1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine, commonly known as FPPE, is a chemical compound that has shown promising results in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The exact mechanism of action of FPPE is not fully understood. However, it is believed to act as a modulator of neurotransmitters, particularly dopamine, serotonin, and norepinephrine. FPPE has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and hippocampus, which are areas of the brain involved in mood regulation and memory. It has also been shown to inhibit the reuptake of norepinephrine, which can lead to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
FPPE has been shown to have various biochemical and physiological effects. It can modulate the levels of neurotransmitters in the brain, which can affect mood, behavior, and cognitive function. FPPE has also been shown to reduce the expression of pro-inflammatory cytokines, which can contribute to neurodegenerative diseases and chronic inflammation. In animal models, FPPE has been shown to improve cognitive function and memory, reduce anxiety and depression-like behavior, and protect against neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPE has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. FPPE has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using FPPE in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and duration of treatment. FPPE may also have off-target effects that need to be considered when interpreting experimental results.
Direcciones Futuras
There are several future directions for the study of FPPE. One area of research is to investigate its potential as a therapeutic agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is to explore its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, more studies are needed to understand the long-term effects of FPPE and its potential for drug development.
Métodos De Síntesis
The synthesis of FPPE involves a series of chemical reactions that start with the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride. This compound is then reacted with 1-(2-pyridyl)ethylpiperazine to obtain FPPE. The yield of FPPE can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
FPPE has been studied for its potential as a therapeutic agent in various diseases, including depression, anxiety, and schizophrenia. It has also been investigated for its neuroprotective and anti-inflammatory properties. In vitro and in vivo studies have shown that FPPE can modulate the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine, and regulate the expression of pro-inflammatory cytokines. FPPE has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(2-pyridin-2-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-15-4-6-17(7-5-15)24(22,23)21-13-11-20(12-14-21)10-8-16-3-1-2-9-19-16/h1-7,9H,8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXWYGPFQOOKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)



![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)

![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)


![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
